Mordant Orange 1

Description

Properties

IUPAC Name |

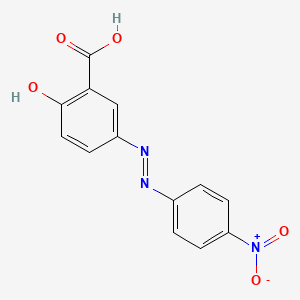

2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-12-6-3-9(7-11(12)13(18)19)15-14-8-1-4-10(5-2-8)16(20)21/h1-7,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJPMMYYRNHJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033163 | |

| Record name | Alizarin Yellow R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-brown solid; [Merck Index] Dark brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Alizarine Yellow R | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2243-76-7 | |

| Record name | Mordant Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarine Yellow R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizarin Yellow R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(p-nitrophenylazo)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARINE YELLOW R | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBF2VZO457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mordant Orange 1: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 1, an azo dye also widely known by its synonym Alizarin Yellow R, is a synthetic colorant with a rich history of use in various scientific and industrial applications.[1][2] Its utility spans from a reliable pH indicator to a biological stain in histological examinations.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on providing actionable experimental protocols for laboratory use.

Chemical Structure and Identification

This compound is chemically known as 2-hydroxy-5-[(4-nitrophenyl)azo]benzoic acid.[3] It is characterized by the presence of an azo group (-N=N-) linking a p-nitrophenyl group to a salicylic (B10762653) acid moiety.[4][5] This structure is fundamental to its coloring properties and its function as a pH-sensitive indicator.

The compound is registered under CAS number 2243-76-7.[3] It is also identified by the Colour Index Number C.I. 14030.[4] A comprehensive list of its synonyms is provided in the table below for clear identification and cross-referencing in literature and supplier catalogs.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid[3] |

| CAS Number | 2243-76-7[3] |

| C.I. Number | 14030[4] |

| Molecular Formula | C₁₃H₉N₃O₅[3][6] |

| Synonyms | Alizarin Yellow R, 5-(p-Nitrophenylazo)salicylic acid, C.I. This compound, Alizarine Yellow P, Chrome Orange R[3] |

Physicochemical and Spectral Properties

This compound is typically supplied as an orange-brown or dark yellow powder.[7][8] It is soluble in water and ethanol, slightly soluble in acetone, and insoluble in many other organic solvents.[8] The quantitative physicochemical and spectral properties are summarized in the tables below for easy reference.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 287.23 g/mol | [3][4][6] |

| Melting Point | >300 °C (decomposes) | [4] |

| Boiling Point | 429.53 °C (rough estimate) | [8][9] |

| pKa | 11.2 (at 25°C) | [8] |

| Appearance | Orange-brown powder | [10] |

Spectral Properties

| Property | Value | Reference(s) |

| λmax | 385 nm | [4][8] |

| Extinction Coefficient (ε) | ≥7000 at 266-276 nm in methanol (B129727) at 0.006 g/L | [4][8] |

| pH Indicator Range | pH 10.0 (Yellow) - 12.0 (Red) | [9][10] |

Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction. The manufacturing process involves the diazotization of 4-nitrobenzenamine, which is then coupled with 2-hydroxybenzoic acid (salicylic acid).[7][8]

Applications

This compound has a variety of applications, primarily leveraging its properties as a dye and a pH indicator.

-

pH Indicator : It is widely used in analytical chemistry for acid-base titrations, exhibiting a distinct color change from yellow in acidic to neutral solutions to red in alkaline solutions.[9][10]

-

Biological Stain : In histology and cytology, it is used for staining tissues and cellular components, often as a counterstain.[2][4]

-

Industrial Dyeing : It is employed in the textile and leather industries for dyeing materials such as wool, silk, and nylon.[5][7]

-

Other Uses : this compound also finds applications in the coloring of anodized aluminum, in the preparation of highly sensitive pH test papers, and as a colorant in various other materials.[10][11]

Experimental Protocols

Preparation of a 0.1% (w/v) Indicator Solution

This protocol details the preparation of a standard 0.1% solution of this compound for use as a pH indicator.

Materials:

-

This compound powder

-

Deionized or distilled water

-

100 mL volumetric flask

-

Beaker

-

Glass stirring rod

-

Weighing balance

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

Transfer the powder to a beaker containing approximately 80 mL of deionized water.

-

Stir the solution with a glass stirring rod until the powder is fully dissolved. Gentle heating may be applied to facilitate dissolution.

-

Allow the solution to cool to room temperature.

-

Carefully transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add deionized water to the flask until the meniscus reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogenous.

-

Store the solution in a well-labeled, light-protected container at room temperature.

Histological Staining Protocol (as a Counterstain)

The following is a generalized protocol for the use of this compound as a counterstain in a histological procedure. This protocol may require optimization depending on the specific tissue and primary stain used.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Primary stain of choice (e.g., Hematoxylin)

-

0.1% this compound solution (prepared as above)

-

Differentiating solution (e.g., 0.5% acetic acid)

-

Ethanol series (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Primary Staining : Stain the tissue sections with the desired primary stain according to a standard protocol.

-

Rinsing : Rinse the slides thoroughly in running tap water.

-

Counterstaining : Immerse the slides in the 0.1% this compound solution for 1-3 minutes. The optimal time should be determined experimentally.

-

Rinsing : Briefly rinse the slides in deionized water.

-

Differentiation : Dip the slides in the 0.5% acetic acid solution for a few seconds to remove excess stain. The degree of differentiation should be monitored microscopically.

-

Rinsing : Immediately rinse the slides in running tap water to stop the differentiation process.

-

Dehydration : Dehydrate the sections through an ascending series of ethanol: 70% (2 minutes), 95% (2 minutes), and 100% (2 changes, 2 minutes each).

-

Clearing : Clear the sections in xylene or a xylene substitute (2 changes, 5 minutes each).

-

Mounting : Mount the coverslip with a permanent mounting medium.

Safety and Toxicological Information

This compound is considered a hazardous substance.[10] It is harmful if swallowed and can cause serious eye irritation and skin irritation.[10][12] There is also a risk of sensitization by skin contact.[10] As an azo dye, there is potential for metabolic cleavage to aromatic amines, some of which may be carcinogenic.[10] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and the generation of dust should be minimized.

Conclusion

This compound is a versatile azo dye with significant applications in both research and industrial settings. Its well-defined chemical structure and properties make it a reliable tool for pH indication and biological staining. By following the detailed protocols and safety guidelines presented in this guide, researchers and professionals can effectively and safely utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. vetmed.ucdavis.edu [vetmed.ucdavis.edu]

- 3. research.fit.edu [research.fit.edu]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. resources.finalsite.net [resources.finalsite.net]

- 7. microbenotes.com [microbenotes.com]

- 8. carolina.com [carolina.com]

- 9. dawnscientific.com [dawnscientific.com]

- 10. webpath.med.utah.edu [webpath.med.utah.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. study.com [study.com]

Synthesis of Mordant Orange 1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis route for Mordant Orange 1, also known as Alizarine Yellow R. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines. This guide offers a thorough examination of the chemical process, including a summary of materials, a step-by-step experimental protocol, and a visual representation of the synthesis pathway.

Core Synthesis Route

The synthesis of this compound is a classic example of an azo coupling reaction. The process involves two primary stages: the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a coupling agent. In the case of this compound, the synthesis predominantly utilizes 4-nitroaniline (B120555) as the aromatic amine and salicylic (B10762653) acid (or its sodium salt) as the coupling component.[1][2][3][4]

The overall reaction can be summarized as the diazotization of 4-nitroaniline and its subsequent coupling with 2-hydroxybenzoic acid (salicylic acid).[3]

Quantitative Data Summary

The following table outlines the key reactants and their specifications for the synthesis of this compound.

| Reactant / Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Aromatic Amine (Diazo Component) |

| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acidic Medium for Diazotization |

| Salicylic Acid | C₇H₆O₃ | 138.12 | Coupling Component |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | Alkaline Medium for Coupling |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Distilled Water

-

Salicylic Acid

-

Sodium Hydroxide

-

Ice

-

Beakers

-

Stirring Rod

-

pH indicator paper

Procedure:

Part 1: Diazotization of 4-Nitroaniline

-

In a beaker, dissolve 0.01 mol of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water (1:1 ratio).[1]

-

Cool the resulting solution to 0-5°C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution. Maintain the temperature between 0-5°C throughout the addition.

-

Continue stirring the mixture for approximately 45 minutes at this temperature to ensure the complete formation of the diazonium salt.[1]

Part 2: Azo Coupling

-

In a separate beaker, dissolve 0.01 mole of salicylic acid in an aqueous solution of sodium hydroxide to form sodium salicylate (B1505791).[1]

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the cold sodium salicylate solution with constant stirring.

-

The coupling reaction is carried out under alkaline conditions. Continue stirring the reaction mixture at 0-5°C for about 2 hours.[1]

Part 3: Isolation of this compound

-

After the coupling reaction is complete, neutralize the pH of the mixture to 6-7 by the appropriate addition of acid or base.[1]

-

Upon neutralization, this compound will precipitate out of the solution as an orange to red powder.[1]

-

Collect the precipitate by filtration.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

The final product can be dried in an oven at a suitable temperature.

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound.

References

A Technical Guide to the Spectral Properties of Mordant Orange 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known spectral properties of Mordant Orange 1 (C.I. 14030), an azo dye. Due to the limited availability of comprehensive public data, this document summarizes existing information and presents generalized, adaptable experimental protocols for determining key spectral characteristics. This guide is intended to serve as a foundational resource, highlighting current knowledge and addressing significant data gaps regarding this compound.

Chemical and Physical Properties

This compound, also known as Alizarin Yellow R, is a chemical compound frequently used as a metal colorant and a pH indicator.[1] Its fundamental properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid | [2][3] |

| Synonyms | Alizarin Yellow R, 5-(4-Nitrophenylazo)salicylic acid | [2] |

| C.I. Name | This compound; 14030 | [4] |

| CAS Number | 2243-76-7 | [2][5][6] |

| Molecular Formula | C₁₃H₉N₃O₅ | [2][5][6] |

| Molecular Weight | 287.23 g/mol | [1][2][3] |

| Appearance | Orange-brown powder | [1][5] |

| Melting Point | >250 °C | [1][5] |

| Solubility | Soluble in water and ethanol; slightly soluble in acetone.[5][7] | [5][7] |

| pKa | 11.2 (at 25℃) | [5][7][8] |

| pH Indicator Range | pH 10.0 (Yellow) - 12.0 (Red/Violet) | [1][5][7] |

Spectral Properties

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 385 nm | Not specified | [5] |

| 389 nm | Not specified | [9] | |

| 410 nm | On ceramic tile substrate | [10] | |

| Molar Absorptivity (ε) | ≥7000 L·mol⁻¹·cm⁻¹ | At 266-276 nm in methanol (B129727) (0.006 g/L) | [5][11] |

| Emission Wavelength (λem) | Data not available | - | |

| Quantum Yield (Φ) | Data not available | - |

Experimental Protocols

The following sections provide generalized methodologies for the characterization of azo dyes, which can be adapted for a detailed investigation of this compound.

This protocol outlines the steps to determine the absorption spectrum, maximum absorption wavelength (λmax), and molar absorptivity (ε) of this compound.

Objective: To measure the absorbance of this compound across the UV-Visible range and calculate its key absorption parameters.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., water, ethanol, methanol, or a suitable buffer)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent within a volumetric flask to create a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[12]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up and stabilize. Set the wavelength range for scanning, for instance, from 200 nm to 800 nm.[12]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to serve as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum to zero the instrument.[12][13]

-

Sample Measurement: Empty the cuvette, rinse it with one of the diluted samples, and then fill it with the same sample. Record the absorption spectrum for each of the prepared dilutions of this compound.[12]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.[12]

-

Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus the concentration of the dilutions.[12]

-

The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where the slope equals εb (b is the path length of the cuvette, typically 1 cm).[12]

-

References

- 1. haihangchem.com [haihangchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | 2243-76-7 [chemicalbook.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. This compound CAS#: 2243-76-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Absorption [Alizarin Yellow R] | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. storage-cdn.labflow.com [storage-cdn.labflow.com]

Mordant Orange 1: A Technical Guide to Solubility in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mordant Orange 1 (C.I. 14030), an azo dye with significant applications in various scientific and industrial fields. An understanding of its solubility in different solvents is critical for its use in dyeing processes, as a pH indicator, and in the development of new analytical methods. This document collates available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Core Physicochemical Properties

This compound, also known as Alizarin Yellow R, is an orange-brown powder. Its chemical structure and properties are foundational to its solubility characteristics.

| Property | Value | Reference |

| CAS Number | 2243-76-7 | [1][2] |

| Molecular Formula | C₁₃H₉N₃O₅ | [1][2] |

| Molecular Weight | 287.23 g/mol | [1][2] |

| Melting Point | 250 °C | [1] |

Solubility Profile of this compound

The solubility of this compound is a key factor in its application. While extensive quantitative data is not widely available in published literature, a combination of qualitative descriptions and specific quantitative measurements provides a solid understanding of its behavior in various solvents.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. It is important to note that the purity of the dye, such as the 70% dye content mentioned for the Sigma-Aldrich product, can influence solubility.

| Solvent | Concentration | Temperature | Observations | Source |

| 1 N Ammonium Hydroxide (NH₄OH) | 1% | Room Temperature | Clear solution | [3] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility are more broadly reported and are summarized below.

| Solvent | Solubility | Description | Source |

| Water | Soluble | The resulting solution is golden yellow. | [1][4] |

| Ethanol | Soluble | The resulting solution is golden yellow. | [1][4] |

| Acetone | Slightly Soluble | [1][4] | |

| Cellosolve (2-ethoxyethanol) | Slightly Soluble | [4] | |

| Other Organic Solvents | Insoluble | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent, based on standard laboratory methods for dye solubility analysis.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, acetone)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.45 µm pore size)

-

UV-Vis Spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-capped flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it remains constant.

-

-

Sample Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration measurements.

-

-

Concentration Determination via UV-Vis Spectroscopy:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of this compound in the solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, which is reported to be approximately 385 nm.[1][3]

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Report the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

Always specify the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Mordant Orange 1 (CAS 2243-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Orange 1, also known by the synonyms Alizarin Yellow R and 5-(4-Nitrophenylazo)salicylic acid, is an azo dye with the CAS number 2243-76-7.[1][2][3][4] Its chemical formula is C13H9N3O5.[1][2][5] This document provides a comprehensive overview of the properties and hazards associated with this compound, compiled from various scientific and safety resources.

Chemical and Physical Properties

This compound is an organic dye belonging to the azo dye family, characterized by its vibrant orange color.[1] It is primarily utilized in the textile industry for dyeing materials like wool and silk.[1] Its efficacy in dyeing is enhanced by its ability to form strong complexes with metal ions, which improves its colorfastness.[1] The compound is known for its stability under light and heat.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2243-76-7 | [1][2][4][5][6] |

| Molecular Formula | C13H9N3O5 | [1][2][5] |

| Molecular Weight | 287.23 g/mol | [2][3][5] |

| Appearance | Orange-brown powder | [7] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 429.53 °C (rough estimate) | [7] |

| Solubility | Soluble in water and ethanol | [5] |

| λmax | 385 nm | [3] |

Hazards and Toxicological Information

The available safety data for this compound indicates several potential hazards that require careful handling and the use of appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Classifications and Statements

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Skin corrosion/irritation | Causes skin irritation |

Note: This table is a summary of the most frequently cited GHS classifications. For a complete list, refer to specific safety data sheets.

Toxicological Profile:

-

Acute Effects: Ingestion may be harmful. Direct contact can cause serious eye irritation and skin irritation.

-

Chronic Effects: There is limited evidence to suggest that cumulative effects may result from prolonged exposure.

-

Carcinogenicity: No significant data was identified to classify this compound as a carcinogen.

Some azo dyes have the potential to release aromatic amines, which may pose health risks.[1] Therefore, minimizing exposure is crucial.

Experimental Protocols

General Handling and Storage Protocol:

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as oxidizing agents.

Logical Relationships and Workflows

Hazard Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the hazards associated with this compound in a laboratory setting.

Caption: Hazard Assessment and Control Workflow for this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Researchers, scientists, and all personnel handling this chemical should consult the relevant Safety Data Sheets (SDS) and follow all institutional and regulatory guidelines for chemical safety.

References

- 1. CAS 2243-76-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Alizarin yellow R, Azo dye (CAS 2243-76-7) | Abcam [abcam.com]

- 6. biobasic.com [biobasic.com]

- 7. This compound | 2243-76-7 | FM41423 | Biosynth [biosynth.com]

Navigating the Nomenclature: A Technical Guide to Alizarin Yellow R and Mordant Orange 1

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical reagents, precise nomenclature is paramount to ensure clarity, reproducibility, and safety in research and development. This technical guide addresses the nomenclature of two seemingly distinct dyes, Alizarin Yellow R and Mordant Orange 1, providing a comprehensive clarification for the scientific community. Through a detailed examination of their chemical identity, properties, and synthesis, this document establishes that these two names refer to the very same chemical entity.

Core Chemical Identity: Unifying the Names

Alizarin Yellow R and this compound are synonyms for the azo dye chemically known as 5-(4-nitrophenylazo)salicylic acid.[1][2][3][4][5][6][7] This compound is frequently utilized as a pH indicator and a biological stain.[1][8][9] The interchangeability of these names is confirmed by consistent chemical identifiers across various databases and suppliers.

The compound exists in both a free acid form and as a sodium salt, with distinct CAS numbers.[10][11] It is primarily the acid form that is referred to by both Alizarin Yellow R and this compound.

Quantitative Data Summary

For ease of comparison and reference, the key chemical and physical properties of Alizarin Yellow R / this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 5-(4-nitrophenylazo)salicylic acid[2][4][7] |

| Synonyms | Alizarin Yellow R, this compound, C.I. 14030[3][7][12] |

| Molecular Formula | C₁₃H₉N₃O₅[2][3][4] |

| Molecular Weight | 287.23 g/mol [1][2][3][4] |

| CAS Number (Acid) | 2243-76-7[2][3][4][10][12] |

| CAS Number (Sodium Salt) | 1718-34-9[10][11] |

| Colour Index (C.I.) Number | 14030[2][12][13][14] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Orange to reddish-colored powder or rust-colored solid[2][6][10] |

| Melting Point | ≥ 300 °C (decomposes)[3][15] |

| Solubility | Soluble in water and ethanol; slightly soluble in acetone[2][9][12] |

| pH Indicator Range | pH 10.0 (Yellow) - 12.0 (Violet/Red)[7][12][16][17] |

| Maximum Absorption (λmax) | 385 nm[12][17] |

Experimental Protocol: Synthesis of Alizarin Yellow R / this compound

The synthesis of Alizarin Yellow R / this compound is a classic example of a diazo coupling reaction.[18][19] The following protocol outlines the general procedure for its preparation in a laboratory setting.

Objective: To synthesize 5-(4-nitrophenylazo)salicylic acid.

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

-

Beakers

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Continue stirring for approximately 30 minutes to ensure the complete formation of the 4-nitrobenzenediazonium (B87018) chloride solution.

-

-

Preparation of the Coupling Agent Solution:

-

In a separate beaker, dissolve a molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.[20]

-

A colored precipitate of Alizarin Yellow R / this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for about an hour to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Isolate the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as dilute acetic acid, to yield orange-brown needles.[17]

-

Visualization of the Synthesis Workflow

The logical relationship of the synthesis process is depicted in the following diagram:

Caption: Synthesis workflow of Alizarin Yellow R / this compound.

Conclusion

The terms Alizarin Yellow R and this compound are synonymous and refer to the same chemical compound, 5-(4-nitrophenylazo)salicylic acid. This guide has provided a comprehensive overview of its chemical identity, quantitative properties, and a detailed protocol for its synthesis, thereby clarifying any potential nomenclature ambiguity. For researchers, scientists, and professionals in drug development, the consistent use of chemical identifiers such as the CAS number is recommended to avoid confusion and ensure the integrity of experimental work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. mpbio.com [mpbio.com]

- 6. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alizarine Yellow R [drugfuture.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. Alizarine Yellow R - Wikipedia [en.wikipedia.org]

- 11. Alizarine Yellow R sodium | C13H8N3NaO5 | CID 15587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 2243-76-7 [chemicalbook.com]

- 13. worlddyevariety.com [worlddyevariety.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. scientificlabs.com [scientificlabs.com]

- 16. haihangchem.com [haihangchem.com]

- 17. This compound CAS#: 2243-76-7 [m.chemicalbook.com]

- 18. studypool.com [studypool.com]

- 19. discofinechem.com [discofinechem.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

Mordant Orange 1: A Technical Guide to its Potential Applications in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mordant Orange 1 (also known as Alizarin Yellow R), detailing its chemical properties, mechanism of action, and potential applications as a biological stain. While primarily used in the textile and manufacturing industries, its characteristics as a mordant dye suggest its utility in histological and cytological preparations. This document outlines a proposed framework for its use, including detailed safety protocols, based on the principles of mordant dyeing.

Introduction to this compound

This compound, a synthetic azo dye, is recognized by its Colour Index (C.I.) number 14030.[1] As a mordant dye, it requires the use of an intermediary substance, a mordant, to bind effectively to a substrate like biological tissue.[2] This property is central to its potential application in biological staining, offering a different mechanism of action compared to more common direct or acid dyes.

Chemical and Physical Properties

This compound is an orange-brown powder that is soluble in water and ethanol (B145695).[3] Its chemical structure features a salicylic (B10762653) acid group, which is crucial for its function as a mordant dye. The ortho-positioned hydroxyl (-OH) and carboxyl (-COOH) groups on this moiety act as ligands, enabling the molecule to form a stable coordination complex, or "lake," with a metal ion from the mordant.[4] This complex then binds to the tissue, resulting in a stable and intense coloration.[2][4]

| Property | Value | Source |

| C.I. Name | This compound | [1] |

| C.I. Number | 14030 | [1] |

| CAS Number | 2243-76-7 | [3] |

| Molecular Formula | C₁₃H₉N₃O₅ | [5] |

| Molecular Weight | 287.23 g/mol | [5] |

| Appearance | Orange-brown powder | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Absorption Max (λmax) | 385 nm | [1] |

Mechanism of Action in Staining

The staining mechanism of this compound is a two-step process based on the principles of coordination chemistry.[4]

-

Mordanting : The tissue section is first treated with a solution containing a polyvalent metal salt, typically containing ions such as aluminum (Al³⁺) or iron (Fe³⁺). These metal ions bind to certain tissue components, such as proteins.

-

Dye Complex Formation (Lake Formation) : The slide is then immersed in the this compound solution. The dye molecules form a coordination complex with the metal ions already bound to the tissue. This dye-mordant-tissue complex, known as a "lake," is a stable, insoluble colored deposit that becomes physically trapped within the tissue matrix, providing a vibrant and durable stain.[2][4]

The choice of mordant can influence the final color of the stain.[4] This characteristic allows for potential customization of staining protocols to achieve desired contrast and differentiation.

Potential Biological Applications

While specific, validated protocols for this compound in biological staining are not widely published, its properties suggest potential utility in various areas of histology and cytology. General applications for this class of dye include roles in diagnostic assays, hematology, and histology.[1] Based on the behavior of similar mordant dyes, potential applications could include:

-

Connective Tissue Staining : As part of a trichrome-like staining method to differentiate collagen and muscle fibers.

-

Cytoplasmic Counterstaining : To provide background staining that contrasts with nuclear stains like hematoxylin.

-

Visualization of Specific Cellular Components : The affinity of the dye-mordant complex for particular proteins could be exploited to selectively stain structures like keratin (B1170402) or erythrocytes.[6]

Experimental Protocol (Proposed)

Disclaimer: The following protocol is a generalized framework derived from the principles of mordant dyeing. It is intended as a starting point for research and requires significant optimization and validation for any specific application.

Reagent Preparation

| Reagent | Components | Instructions |

| Mordant Solution (5% Potassium Alum) | Potassium Aluminum Sulfate (Alum): 5 gDistilled Water: 100 mL | Dissolve alum in water. Gentle heating may be required. Cool before use. Prepare fresh. |

| This compound Staining Solution (1%) | This compound Powder: 1 gDistilled Water: 100 mLGlacial Acetic Acid: 0.5 mL | Dissolve dye powder in distilled water. Gentle heating may be required. Add acetic acid and mix well. Cool and filter before use. |

| Differentiating Solution | 70% Ethanol | Prepare a solution of 70% ethanol in distilled water. |

Staining Procedure (Post-Mordanting Method)

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration :

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (2 changes, 3 minutes each).

-

Hydrate through 95% ethanol (2 minutes) and 70% ethanol (2 minutes).

-

Rinse in running tap water.

-

-

Mordanting :

-

Immerse slides in the 5% Potassium Alum mordant solution for 10-15 minutes at room temperature.

-

Rinse well in several changes of deionized water to remove excess mordant.

-

-

Staining :

-

Immerse slides in the 1% this compound staining solution for 5-15 minutes. Optimal time should be determined experimentally.

-

Rinse briefly in deionized water.

-

-

Differentiation :

-

Briefly dip slides in 70% ethanol to remove excess stain. The number of dips will control the final color intensity and should be monitored microscopically.

-

-

Dehydration and Mounting :

-

Dehydrate slides through 95% ethanol (2 changes, 2 minutes each).

-

Dehydrate in absolute ethanol (2 changes, 2 minutes each).

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Safety and Handling

This compound is considered a hazardous substance and requires careful handling to minimize risk.[7]

-

Health Hazards : The material is harmful if swallowed and may be fatal in quantities less than 150 grams. It is irritating to the skin and can cause severe eye damage upon contact. It is a potential carcinogen and may cause skin sensitization. Reductive cleavage of the azo bond can produce aromatic amines, which are associated with genotoxicity.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] If dust formation is possible, use a dust mask or a full-face respirator.[8]

-

Handling : Use in a well-ventilated area. Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

-

Storage : Store in original, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Spill and Disposal : For minor spills, use dry clean-up procedures to avoid generating dust and place waste in suitable containers for disposal. For major spills, evacuate the area. Dispose of waste according to local, state, and federal regulations. Do not let the chemical enter drains.[9]

This guide serves as a foundational resource for exploring the utility of this compound in biological staining. Researchers are strongly encouraged to conduct thorough risk assessments and small-scale optimization experiments before adopting this dye into larger workflows.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 2243-76-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

Mordant Orange 1 as a Chelator for Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Orange 1, an azo dye also known as Alizarin Yellow R, possesses a molecular structure amenable to the chelation of metal ions. Its utility as a chelating agent stems from the presence of key functional groups—a hydroxyl group positioned ortho to a carboxylic acid group on a salicylic (B10762653) acid backbone, and an azo linkage. This arrangement allows for the formation of stable, colored complexes with various metal ions, a property that can be harnessed for applications in analytical chemistry, environmental monitoring, and potentially in biological systems. This technical guide provides a comprehensive overview of the core principles of this compound as a chelator, including its structural basis for chelation, detailed experimental protocols for characterizing its metal complexes, and a framework for understanding its potential applications. While specific thermodynamic data for this compound is not extensively available in the public domain, this guide presents illustrative data from analogous compounds to provide a quantitative perspective.

Introduction to Chelation and this compound

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple-bonded) ligand and a single central metal ion. The resulting complex, known as a chelate, is characterized by a ring structure that imparts significant stability. Chelating agents are crucial in a myriad of scientific and industrial applications, from titration and masking of ions in analytical chemistry to medical treatments for heavy metal poisoning and as contrast agents in medical imaging.

This compound (CAS No: 2243-76-7; Molecular Formula: C₁₃H₉N₃O₅) is a synthetic dye that belongs to the class of azo compounds.[1][2][3] Its structure, 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid, is particularly well-suited for chelation.[3] The salicylic acid moiety provides a bidentate binding site through the deprotonation of the carboxylic acid and phenolic hydroxyl groups, which can form a stable five- or six-membered ring with a metal ion. The azo group may also participate in coordination, further stabilizing the metal complex.[4] The formation of these metal-dye complexes often results in a distinct color change, which can be quantified using spectrophotometry.[5]

Structural Basis of Chelation

The chelating capability of this compound is primarily attributed to the salicylic acid portion of the molecule. The ortho-positioning of the hydroxyl (-OH) and carboxylic acid (-COOH) groups allows for the formation of a stable six-membered ring upon coordination with a metal ion. The chelation mechanism typically involves the deprotonation of both the carboxylic acid and the hydroxyl group, leading to a dianionic ligand that binds to the metal ion.

The azo group (-N=N-) can also act as a coordination site, potentially leading to the formation of larger chelate rings or bridging between multiple metal ions. The lone pair of electrons on the nitrogen atoms can be donated to the metal ion's vacant orbitals. The overall coordination environment and the stoichiometry of the metal-ligand complex will depend on the specific metal ion, its coordination number, and the reaction conditions such as pH and solvent.

Quantitative Analysis of Metal Chelation

The stoichiometry and stability of the complexes formed between this compound and metal ions can be determined using various spectrophotometric techniques. The most common methods are the mole-ratio method and the method of continuous variations (Job's plot).

Illustrative Stability Constants of Analogous Chelators

Table 1: Stability Constant of Al(III) with Salicylic Acid (Analogous Compound) [6]

| Metal Ion | Ligand | Log K₁ | Method | Conditions |

| Al(III) | Salicylic Acid | 13.7 | Potentiometry | 0.12 M NaCl, 25 °C |

Table 2: Properties of an Fe(III) Complex with an Analogous Azo Dye (Mordant Blue-9) [7]

| Metal Ion | Ligand | Stoichiometry (M:L) | Stability Constant (Kst) | Wavelength (λmax) | Molar Absorptivity (ε) |

| Fe(III) | Mordant Blue-9 | 1:2 | 9.824 x 10⁹ L² mol⁻² | 650 nm | 16000 L mol⁻¹ cm⁻¹ |

Experimental Protocols

The following are detailed methodologies for the spectrophotometric analysis of metal ion chelation by this compound.

Spectrophotometric Titration for Determination of Stoichiometry and Stability Constants

This protocol allows for the determination of the binding stoichiometry and the stability constant of the metal-Mordant Orange 1 complex.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable solvent like ethanol (B145695) or a buffered aqueous solution)

-

Metal ion stock solution (e.g., 1 mM of the metal salt in deionized water)

-

Appropriate buffer solution to maintain a constant pH

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Solutions: Prepare a series of solutions by keeping the concentration of this compound constant and varying the concentration of the metal ion.

-

Equilibration: Mix the this compound and metal ion solutions in the desired ratios and allow them to equilibrate for a specific time (e.g., 15-30 minutes) at a constant temperature.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the formed complex. The λmax should be predetermined by scanning the spectrum of a solution containing both the ligand and the metal ion.

-

Data Analysis: Plot the absorbance versus the molar ratio of the metal ion to this compound. The plot will typically show two intersecting lines. The point of intersection corresponds to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using appropriate mathematical models.

Method of Continuous Variations (Job's Plot)

This method is used to determine the stoichiometry of a metal-ligand complex.[3][5][8]

Materials:

-

Equimolar stock solutions of this compound and the metal ion (e.g., 1 mM).

-

Appropriate buffer solution.

-

UV-Vis Spectrophotometer.

-

Cuvettes.

Procedure:

-

Preparation of a Series of Solutions: Prepare a series of solutions by mixing the equimolar stock solutions of this compound and the metal ion in varying proportions, while keeping the total volume and total molar concentration constant. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 (e.g., 0.1, 0.2, 0.3...0.9).

-

Equilibration: Allow the solutions to stand for a sufficient time for complex formation to reach equilibrium.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the metal ion (or this compound). The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.33 indicates a 1:2 (metal:ligand) complex.

Visualizations

Chelation Mechanism

The following diagram illustrates the proposed chelation of a divalent metal ion (M²⁺) by this compound.

Caption: Proposed chelation of a metal ion by this compound.

Experimental Workflow for Job's Plot

The following diagram outlines the experimental workflow for determining the stoichiometry of a metal-Mordant Orange 1 complex using Job's method.

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Applications and Future Perspectives

The ability of this compound to form colored complexes with metal ions makes it a valuable tool for the spectrophotometric determination of these ions in various matrices.[5] Potential applications include:

-

Environmental Monitoring: Quantification of heavy metal contaminants in water and soil samples.

-

Industrial Quality Control: Monitoring metal ion concentrations in industrial processes and products.

-

Biological Research: As a probe for detecting and quantifying metal ions in biological fluids and tissues.

Further research is warranted to fully characterize the thermodynamic and kinetic parameters of this compound chelation with a broader range of metal ions. Investigating its potential as a fluorescent sensor could also open up new avenues for highly sensitive detection methods. The development of selective chelation protocols, possibly through pH control or the use of masking agents, would enhance its utility in complex sample matrices.

Conclusion

This compound is a promising chelating agent with a clear structural basis for forming stable complexes with metal ions. While a comprehensive database of its quantitative chelation properties is yet to be established, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these parameters. The illustrative data from analogous compounds underscores the potential for strong binding affinities. With its distinct colorimetric response upon complexation, this compound stands as a valuable tool for scientists and professionals in analytical chemistry, drug development, and environmental science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Job plot - Wikipedia [en.wikipedia.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Studies on the chelation of aluminum for neurobiological application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]

Toxicological Profile of 5-(p-Nitrophenylazo)salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(p-Nitrophenylazo)salicylic acid, also known as Alizarin Yellow R, is an azo dye with limited publicly available toxicological data. This guide provides a comprehensive overview of its known toxicological profile based on available safety data sheets and contextualizes potential hazards by examining the toxicology of related compounds, namely azo dyes and aminosalicylates. Due to the scarcity of specific studies on 5-(p-Nitrophenylazo)salicylic acid, this document emphasizes general toxicological principles and theoretical pathways of metabolic activation and toxicity.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 5-(p-Nitrophenylazo)salicylic acid and its sodium salt is presented in Table 1. This information is crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Chemical Name | 2-Hydroxy-5-[(4-nitrophenyl)azo]benzoic acid | [8] |

| Synonyms | 5-(p-Nitrophenylazo)salicylic acid, Alizarin Yellow R, C.I. Mordant Orange 1 | [8][9] |

| CAS Number | 2243-76-7 (acid), 1718-34-9 (sodium salt) | [1] |

| Molecular Formula | C13H9N3O5 | [10] |

| Molecular Weight | 287.23 g/mol | [10] |

| Appearance | Rust-colored solid (acid), Yellow to orange powder (sodium salt) | [1] |

| Melting Point | >300 °C (> 572 °F) | |

| Solubility | Soluble in water and alcohol | [8] |

Known Toxicological Data

Direct and detailed toxicological studies on 5-(p-Nitrophenylazo)salicylic acid are limited. The primary source of information is Safety Data Sheets (SDS), which provide a summary of its known hazards.

Hazard Classification

The compound is generally classified as hazardous under the OSHA Hazard Communication Standard.[11][12] The key hazard statements are summarized in Table 2.

| Hazard Class | Hazard Statement | GHS Classification | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed | Category 4 | [10] |

| Eye Irritation | Causes serious eye irritation | Category 2A | [10] |

First Aid Measures

Standard first aid measures are recommended in case of exposure[10]:

-

Ingestion: Rinse mouth and seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move person into fresh air.

Potential Toxicological Concerns based on Chemical Structure

Given the lack of specific data, a toxicological assessment must consider the properties of its chemical class.

Azo Dye Toxicology: The Role of Metabolism

Azo compounds themselves may have low toxicity. However, the primary toxicological concern arises from their metabolism.[13] Ingested azo dyes can be reduced by intestinal microbiota, leading to the cleavage of the azo bond and the formation of aromatic amines.[2][3] These metabolites can be absorbed and may be carcinogenic.[3][4]

The potential metabolic activation of 5-(p-Nitrophenylazo)salicylic acid is illustrated in the following diagram:

Caption: Potential metabolic pathway of 5-(p-Nitrophenylazo)salicylic acid.

Toxicology of Aminosalicylates

One of the potential metabolites of 5-(p-Nitrophenylazo)salicylic acid is 5-aminosalicylic acid (5-ASA or mesalamine), a drug used to treat inflammatory bowel disease.[14] While generally well-tolerated, 5-ASA is associated with several side effects, including:

The kidney is a primary target organ for toxicity in animal studies with high doses of mesalamine.[15]

Experimental Protocols for Toxicological Assessment

While no specific experimental data for 5-(p-Nitrophenylazo)salicylic acid is available, the following standard protocols would be essential for a comprehensive toxicological evaluation.

In Vitro Genotoxicity Assay: Ames Test

This bacterial reverse mutation assay is a standard preliminary screen for genotoxicity.

Caption: General workflow for an Ames test.

In Vivo Acute Oral Toxicity Study (e.g., OECD TG 423)

This study would provide an estimate of the acute toxicity (LD50) of the compound.

References

- 1. Alizarine Yellow R - Wikipedia [en.wikipedia.org]

- 2. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medrxiv.org [medrxiv.org]

- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patient.info [patient.info]

- 8. Alizarine Yellow R [drugfuture.com]

- 9. mpbio.com [mpbio.com]

- 10. geneseo.edu [geneseo.edu]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

- 13. chimia.ch [chimia.ch]

- 14. massgeneral.org [massgeneral.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Mordant Orange 1 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for Mordant Orange 1 (C.I. 14030), an azo dye. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the metabolism and toxicity of its constituent chemical class (azo dyes) and its predicted metabolites, 4-nitroaniline (B120555) and salicylic (B10762653) acid. All information is intended for use by trained professionals in a laboratory or industrial setting.

Physical and Chemical Properties

This compound is an orange-brown solid powder.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Synonyms | Alizarin Yellow R, 5-(4-Nitrophenylazo)salicylic acid | [3][4][5][6] |

| CAS Number | 2243-76-7 | [1][2][4][6][7][8][9][10][11] |

| Molecular Formula | C₁₃H₉N₃O₅ | [1][4][6][7][10][12] |

| Molecular Weight | 287.23 g/mol | [1][6][7][12] |

| Appearance | Orange-brown powder/solid | [1][2][3] |

| Melting Point | 240 °C (decomposes) | [7][13] |

| Solubility | Soluble in water and ethanol.[9] | [9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary routes of exposure are ingestion, inhalation of dust, and contact with skin and eyes.[1][3][13] The GHS classifications from various safety data sheets are summarized below.

| Hazard Class | Hazard Statement | Pictogram | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | [5][7][8][10][11][14] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | [5][7][8][10][11][14] |

| Skin Irritation | Irritating to skin. | - | [1] |

| Skin Sensitization | May cause sensitization by skin contact. | - | [1] |

| Carcinogenicity | May cause cancer. | - | [1] |

Note: The GHS classifications for skin irritation, sensitization, and carcinogenicity are not universally listed across all SDSs, indicating potential variability in classification based on available data or interpretation.

Toxicological Data

Detailed toxicological studies on this compound are not widely available in the public domain. Much of the concern regarding its toxicity stems from its nature as an azo dye, which can be metabolized into potentially harmful aromatic amines.[1][10][15][16]

| Endpoint | Data | Source(s) |

| Acute Oral Toxicity (LD50) | 500.1 mg/kg (Rat) | [9] |

| Eye Irritation | Causes serious eye damage.[1] Risk of serious damage to eyes.[1] | [1] |

| Skin Irritation | Can cause inflammation of the skin on contact in some individuals and may accentuate pre-existing dermatitis.[1] | [1] |

| Skin Sensitization | May cause sensitization by skin contact, manifesting as contact eczema.[1] | [1] |

| Germ Cell Mutagenicity | Equivocal evidence (Histidine reversion - Ames test). | [9] |

| Carcinogenicity | Considered a potential carcinogen because, as an azo dye, it can be cleaved into carcinogenic arylamines.[1] | [1] |

Metabolic and Toxicological Pathways

Metabolic Pathway of this compound

The primary metabolic pathway for azo dyes like this compound involves the reductive cleavage of the azo bond (N=N).[1][10][15][16] This reaction is catalyzed by azoreductase enzymes produced by intestinal microorganisms and/or hepatic enzymes.[10][16] This cleavage breaks the molecule into its constituent aromatic amines. For this compound, these metabolites are 4-nitroaniline and salicylic acid.

Caption: Metabolic breakdown of this compound.

Proposed Toxicological Pathway of 4-Nitroaniline

The toxicity of this compound is largely attributed to its metabolite, 4-nitroaniline.[17][18][19] 4-Nitroaniline is toxic and can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[18][19] Furthermore, aromatic amines can undergo metabolic activation in the liver, forming reactive electrophilic species that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[1][15]

Caption: Potential toxicological pathways of the 4-nitroaniline metabolite.

Experimental Protocols

While specific studies detailing the toxicological testing of this compound are not publicly available, the following sections describe the standard methodologies that would be employed to assess the key toxicological endpoints according to OECD guidelines.

Acute Oral Toxicity

Acute oral toxicity is typically assessed using a method like the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

-

Principle: This is a stepwise procedure with the use of a minimal number of animals. The method involves administering the substance orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

-

Procedure: A single dose of the substance is administered by gavage to fasted animals (typically rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 value is then estimated based on the results.

Eye Irritation

In vitro methods are now preferred to reduce animal testing. OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) is a common protocol.[20][21]

-

Principle: This method uses a three-dimensional RhCE tissue model that mimics the human cornea.[20][21] The test substance is applied topically to the tissue surface. Cell viability is measured after exposure and a post-treatment incubation period. A reduction in cell viability below a certain threshold indicates the potential for eye irritation.

-

Procedure: The test substance (50 µL for liquids, 50 mg for solids) is applied to duplicate tissue models for a set exposure time (e.g., 30 minutes for liquids, 6 hours for solids).[20] After exposure, the tissues are rinsed and incubated. Cell viability is quantified using the MTT assay, which measures mitochondrial dehydrogenase activity.[20][22] The percentage viability is compared to negative controls to classify the substance's irritation potential.

Skin Sensitization

A battery of in chemico and in vitro tests are used, following the Adverse Outcome Pathway (AOP) for skin sensitization, as outlined in various OECD guidelines.[23][24]

-

Principle: The AOP for skin sensitization involves four key events.[23] Different assays target different events:

-

Key Event 1 (Protein Binding): The Direct Peptide Reactivity Assay (DPRA, OECD 442C) measures the reactivity of the chemical with model synthetic peptides containing cysteine and lysine.

-

Key Event 2 (Keratinocyte Activation): The ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™, OECD 442D) uses a reporter gene assay in a keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway.

-

Key Event 3 (Dendritic Cell Activation): The human Cell Line Activation Test (h-CLAT, OECD 442E) measures the expression of cell surface markers (CD54 and CD86) on a monocytic cell line (THP-1) following exposure to the test substance.

-

-

Procedure: Each assay is performed according to its specific protocol. A "2 out of 3" approach, where results from assays covering at least two of the first three key events are combined, is often used to predict sensitization potential.[24]

Mutagenicity

The most common initial screening test for mutagenicity is the Bacterial Reverse Mutation Test, or Ames test (OECD Guideline 471).[25][26]

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on the amino-acid-deficient medium.

-

Procedure: The test substance, at several concentrations, is combined with the bacterial tester strains on agar (B569324) plates.[26] After incubation for 48-72 hours, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

Handling Precautions and Safety Measures

Given the hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[7][13]

-

Ensure emergency exits and risk-elimination areas are clearly defined and accessible.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][27]

-

Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear a lab coat or other protective clothing to prevent skin contact.[3][7][27]

-

Respiratory Protection: If dust is generated, use an appropriate NIOSH-certified respirator or a full-face respirator if exposure limits are exceeded.[3][7][13][27]

Spill and Disposal Procedures

-

Minor Spills: Avoid generating dust.[3][13] Sweep or vacuum up the material using a HEPA-filtered vacuum cleaner and place it in a suitable, labeled container for disposal.[13]

-

Major Spills: Evacuate the area and move upwind.[13] Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or waterways.[7][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[14]

First Aid Measures

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7][27]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7][27]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][7][27]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][27]

Conclusion

This compound is a hazardous chemical that is harmful if swallowed and causes serious eye irritation.[7][8][10][14] Its primary toxicological risk is associated with its metabolic breakdown into 4-nitroaniline, a known toxic and potentially carcinogenic substance.[1][18] Due to a lack of comprehensive, publicly available toxicological data on the parent compound, all handling should proceed with caution, assuming the potential for skin sensitization and carcinogenicity. Strict adherence to the handling precautions, engineering controls, and PPE recommendations outlined in this guide is critical to ensure the safety of all personnel.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. ntrl.ntis.gov [ntrl.ntis.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound Dye content 70 2243-76-7 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. This compound | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 18. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 19. gtfch.org [gtfch.org]

- 20. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. benchchem.com [benchchem.com]

- 23. senzagen.com [senzagen.com]